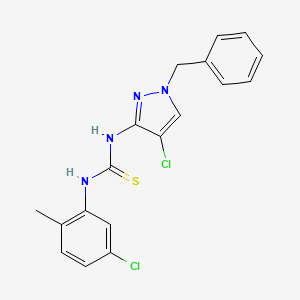![molecular formula C15H19FN2O B4850072 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4850072.png)
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic compound that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was initially developed for its potential use in treating metabolic and cardiovascular diseases, but has since been banned for human consumption due to its potential carcinogenic effects. Despite this, it remains a popular research chemical for its potential applications in scientific research.
Wirkmechanismus
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a nuclear receptor that plays a role in regulating metabolism and energy expenditure. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved metabolic function. Additionally, 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance and performance.
Biochemical and Physiological Effects:
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation. Additionally, it has been shown to increase endurance and performance in exercise tests. However, it is important to note that these effects have not been demonstrated in humans, and the safety of 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole for human consumption is still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its specificity for PPARδ, which allows researchers to investigate the effects of PPARδ activation in a controlled manner. Additionally, its effects on metabolism and energy expenditure make it a useful tool for studying metabolic disorders. However, its potential carcinogenic effects and lack of safety data for human consumption limit its usefulness for clinical research.
Zukünftige Richtungen
There are several potential future directions for research on 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. Additionally, its effects on endurance and performance make it a potential tool for improving athletic performance. However, further research is needed to fully understand its mechanisms of action and potential risks.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes, as well as cardiovascular diseases, such as atherosclerosis. Additionally, it has been investigated for its potential use in improving endurance and performance in athletes.
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-11-13(12(2)18-17-11)7-5-6-10-19-15-9-4-3-8-14(15)16/h3-4,8-9H,5-7,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYTVXTWDMDMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849993.png)
![1-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4849999.png)
![3,5-dibromo-N-[4-bromo-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B4850010.png)
![methyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4850019.png)
![methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B4850023.png)
![3-[(2-bromobenzoyl)amino]propyl 2-bromobenzoate](/img/structure/B4850031.png)
![N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4850033.png)
![2-methyl-2-[1-[3-(4-morpholinyl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-1-propanol](/img/structure/B4850038.png)
![N-[2-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4850039.png)
![10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4850050.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4850053.png)

![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4850066.png)
